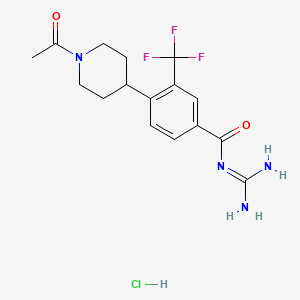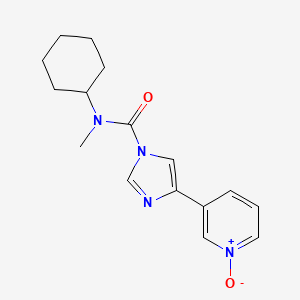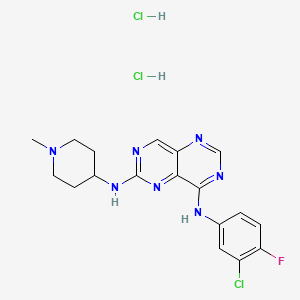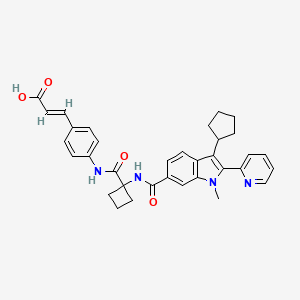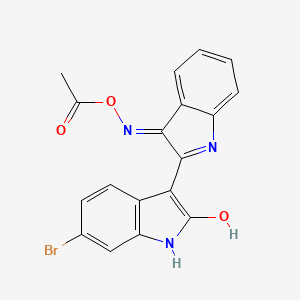
Bis-PEG4-sulfonic acid
Übersicht
Beschreibung
Bis-PEG4-sulfonic acid is a PEG-based PROTAC linker . Its IUPAC name is 3,6,9,12-tetraoxatetradecane-1,14-disulfonic acid . It has a molecular weight of 366.41 and is in liquid form . It is used for research and development purposes .
Molecular Structure Analysis
The molecular formula of this compound is C10H22O10S2 . The InChI code is 1S/C10H22O10S2/c11-21(12,13)9-7-19-5-3-17-1-2-18-4-6-20-8-10-22(14,15)16/h1-10H2,(H,11,12,13)(H,14,15,16) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 366.41 . It is in liquid form and is stored at -20°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Properties of Fluorophores : Bis-alkylsulfonic acid and polyethylene glycol (PEG) substituted azadipyrromethenes have been synthesized, showing excellent near-infrared photophysical properties. These fluorophores demonstrate potential use as NIR fluorescence imaging probes for live cells (Wu, Durán-Sampedro, & O’Shea, 2020).
Catalytic Synthesis of Bis(indolyl)methanes : PEG-supported sulfonic acid has been used as an environmentally benign catalyst in the synthesis of bis(indolyl)methanes, showing efficient and sustainable chemical synthesis methods (Sheng, Wang, Ding, Liu, & Cai, 2009).
Electrodeposition in Copper Plating : Bis-(3-sodiumsulfopropyl) disulfide (SPS)-Cl-polyethylene glycol (PEG) systems are used in copper plating, with experiments revealing critical roles for chloride ions and additive interactions in the electrodeposition process (Tan, Guymon, Wheeler, & Harb, 2007).
PEGylation of Proteins : Bis-alkylation using functionalized PEG reagents has been utilized for site-specific PEGylation of proteins, enhancing their therapeutic efficacy without compromising their structure or activity (Brocchini, Godwin, Balan, Choi, Zloh, & Shaunak, 2008).
Hybrid Materials for Proton Conductivity : Multifunctional hybrid organic-inorganic silica containing PEG and sulfonic acid groups has been synthesized, showing potential for applications in proton conductivity and as alternatives to conventional Nafion materials (Ibrahim, Devautour-Vinot, Naoufal, & Mehdi, 2012).
Wirkmechanismus
Target of Action
Bis-PEG4-sulfonic acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of this compound involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The this compound linker connects these two ligands, enabling the formation of a ternary complex between the E3 ligase, the target protein, and the PROTAC. This leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound, as part of a PROTAC, is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By recruiting an E3 ubiquitin ligase to a specific target protein, PROTACs can selectively degrade target proteins .
Pharmacokinetics
As a peg-based linker, it is expected to enhance the water solubility of the protacs , which could potentially improve their bioavailability.
Result of Action
The primary result of the action of this compound, as part of a PROTAC, is the selective degradation of target proteins . This can lead to the modulation of cellular processes that are regulated by these proteins, potentially providing therapeutic benefits in diseases where the target protein is overexpressed or mutated.
Action Environment
The action of this compound, as part of a PROTAC, is influenced by the intracellular environment. The ubiquitin-proteasome system, which is exploited by PROTACs for the degradation of target proteins, is an intracellular process . Therefore, factors that affect the intracellular environment, such as pH and the presence of other proteins, could potentially influence the action, efficacy, and stability of PROTACs that use this compound as a linker.
Safety and Hazards
The safety data sheet for Bis-PEG4-acid, a similar compound, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition . In case of accidental ingestion or contact, immediate medical attention is advised .
Biochemische Analyse
Biochemical Properties
Bis-PEG4-sulfonic acid interacts with various biomolecules in biochemical reactions. The sulfonic acid groups in the compound can participate in esterification, halogenation, and displacement reactions. This property makes this compound a versatile linker in the synthesis of PROTACs .
Cellular Effects
As a component of PROTACs, it plays a crucial role in the selective degradation of target proteins . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Molecular Mechanism
This compound, as a part of PROTACs, contributes to the mechanism of action of these molecules. PROTACs contain two different ligands connected by a linker like this compound; one ligand is for an E3 ubiquitin ligase and the other is for the target protein . The PROTACs guide the ubiquitin-proteasome system to selectively degrade target proteins .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-(2-sulfoethoxy)ethoxy]ethoxy]ethoxy]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O10S2/c11-21(12,13)9-7-19-5-3-17-1-2-18-4-6-20-8-10-22(14,15)16/h1-10H2,(H,11,12,13)(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCFPXZEPHPAIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCS(=O)(=O)O)OCCOCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601272844 | |
| Record name | 3,6,9,12-Tetraoxatetradecanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601272844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807539-08-7 | |
| Record name | 3,6,9,12-Tetraoxatetradecanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807539-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12-Tetraoxatetradecanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601272844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


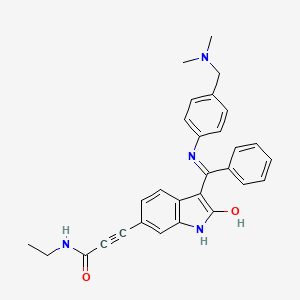
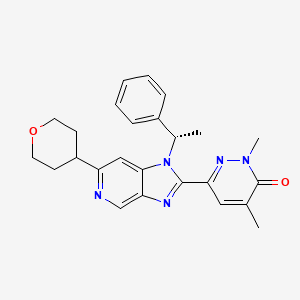
![4-[4-[(Dimethylamino)methyl]-2,5-Dimethoxy-Phenyl]-2-Methyl-2,7-Naphthyridin-1-One](/img/structure/B606101.png)
